molecular formula C9H11NO2 B1423858 5,6,7,8-Tetrahydroisoquinoline-1,3-diol CAS No. 36556-02-2

5,6,7,8-Tetrahydroisoquinoline-1,3-diol

Cat. No.: B1423858
CAS No.: 36556-02-2
M. Wt: 165.19 g/mol
InChI Key: KIBWBJZQFURZIF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinoline-1,3-diol (CAS 36556-02-2) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural framework, particularly the tetrahydroisoquinoline (THIQ) core, is a privileged scaffold found in a tremendous variety of synthetic drugs and biologically active alkaloids . This compound serves as a versatile synthetic intermediate for the creation of complex molecules, especially those designed to interact with neurotransmitter systems . Researchers primarily utilize this diol derivative in the synthesis of compounds targeting neurological disorders, with potential applications in the development of treatments for conditions such as Parkinson's disease, depression, and anxiety . The broader family of tetrahydroisoquinolines displays a wide spectrum of biological actions in the brain, with some derivatives acting as neurotoxins while others exhibit neuroprotective and neurorestorative properties, making this scaffold a critical area of investigation in neuroscience . One prominent derivative, TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline), which is structurally related, has been shown to display selective affinity for alpha(2)-adrenergic receptor subsites and may act as an agonist or partial agonist . Preclinical studies on TDIQ suggest it has anxiolytic-like effects, potential as a therapeutic adjunct for cocaine abuse, and appetite-suppressant properties, all with a favorable side-effect profile . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBWBJZQFURZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(NC(=O)C=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716464
Record name 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-02-2
Record name 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be achieved through several methods. One common approach involves the reduction of 5,6,7,8-tetrahydroisoquinoline using sodium in ethanol, which yields trans-decahydroquinolines . Another method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which can be achieved through the isomerization of iminium intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other reduction techniques are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinoline-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Effects
THIQ derivatives have been studied for their neuropharmacological properties. For instance, salsolinol (a derivative of THIQ) has been implicated in modulating dopaminergic activity in the central nervous system. Research indicates that salsolinol may exhibit both neurotoxic and neuroprotective effects, influencing conditions such as Parkinson's disease and addiction disorders .

Anticancer Activity
Compounds derived from the THIQ structure have shown promising anticancer properties. Notably, the tetrahydroisoquinoline scaffold is present in several known anticancer drugs. The synthesis of chiral THIQ derivatives has been linked to enhanced enantioselectivity in various reactions, making them suitable candidates for drug development targeting specific cancer types .

Synthetic Organic Chemistry

Catalysis
THIQ compounds serve as effective ligands in asymmetric catalysis. Recent studies have demonstrated that chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives can be utilized as ligands in transition metal-catalyzed reactions. These catalysts have been shown to facilitate the asymmetric hydrogenation of various substrates with high enantioselectivity .

Synthesis of Complex Molecules
The ability of THIQ derivatives to undergo various chemical transformations makes them valuable intermediates in the synthesis of complex organic molecules. Their application in synthesizing biologically active alkaloids has been explored extensively, showcasing their versatility in organic synthesis .

Case Studies

Study Objective Findings
Study on Salsolinol's NeurotoxicityInvestigate the dual role of salsolinolFound to alter dopaminergic neuron function; potential implications for Parkinson's disease .
Asymmetric Synthesis Using THIQ DerivativesDevelop efficient synthetic routes for chiral compoundsAchieved high enantioselectivity using THIQ-derived ligands in metal-catalyzed reactions .
Anticancer Activity of THIQ CompoundsEvaluate the efficacy of THIQ derivatives against cancer cellsCertain derivatives exhibited significant cytotoxic effects on cancer cell lines, indicating potential therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Differences

The biological activity of THIQs is highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Key Observations:
  • Position of Hydroxyl Groups : THP (6,7-diol) is neurotoxic, while higenamine (6,7-diol with 4-hydroxyphenylmethyl) is neuroprotective, highlighting the critical role of substituent arrangement . The 1,3-diol configuration in the target compound may confer distinct redox or receptor-binding properties, though empirical data are lacking.
  • N-Methylation: N-methylation enhances neurotoxicity by enabling conversion to isoquinolinium ions, which inhibit mitochondrial complex I (similar to MPTP/MPP+) .

Mechanistic and Toxicological Comparisons

  • Neurotoxicity : THP and N-methyl-THIQ reduce dopamine levels by inhibiting tyrosine hydroxylase or mitochondrial respiration, mimicking MPTP’s Parkinsonian effects .
  • Neuroprotection : Higenamine and 1-MeTHIQ enhance glutathione and nitric oxide, countering oxidative stress .
  • Mitochondrial Effects: THP, THIQ, and salsolinol inhibit complex I activity and ATP synthesis, with THP being the most potent .

Biological Activity

5,6,7,8-Tetrahydroisoquinoline-1,3-diol (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activities of THIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

  • Chemical Formula : C₉H₁₁N₁O₂
  • Molecular Weight : Approximately 165.19 g/mol
  • Structure : The compound features a bicyclic structure with hydroxyl groups at the 1 and 3 positions, contributing to its unique chemical properties and potential biological activities.

This compound exerts its biological effects through various biochemical pathways:

  • Neuroprotective Effects : THIQs have been shown to influence neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative disorders. They may interact with dopamine receptors and modulate oxidative stress responses .
  • Anticancer Activity : Research indicates that THIQ derivatives can inhibit cancer cell proliferation. For instance, compounds derived from THIQ have demonstrated significant anti-angiogenic properties and cytotoxic effects against colorectal cancer cell lines .

Table 1: Biological Activities of THIQ Derivatives

Compound NameActivity TypeIC50 (μM)Target/Effect
GM-3-18KRas Inhibition0.9 - 10.7Colorectal cancer cell lines
GM-3-121Anti-Angiogenesis1.72Vascular Endothelial Growth Factor
GM-3-13Moderate Anti-Angiogenesis5.44Angiotube formation

Neurotoxicity Assessment

A study assessed the neurotoxic potential of tetrahydroisoquinoline derivatives in a 3D neurosphere culture model. The findings indicated that while certain derivatives could induce oxidative stress, they did not exhibit significant neurotoxic effects over a 24-hour exposure period .

Anticancer Research

In a series of experiments targeting colorectal cancer cell lines (Colo320, DLD-1, HCT116), various THIQ derivatives were synthesized and evaluated. The study highlighted that compounds like GM-3-18 showed potent inhibition of KRas activity with IC50 values ranging from 0.9 to 10.7 μM across multiple cell lines . Furthermore, molecular docking studies revealed that these compounds effectively interacted with key receptors involved in tumor growth and angiogenesis.

The biological actions of THIQs are critically dependent on their metabolic pathways. Some studies suggest that these compounds can induce Parkinson’s disease-like symptoms in animal models due to dopamine oxidation and the generation of reactive oxygen species.

Q & A

What are the common synthetic routes for preparing 5,6,7,8-tetrahydroisoquinoline derivatives, and how do reaction conditions influence product purity?

Basic
A foundational method involves LiAlH4-mediated reduction of nitrovinyl intermediates in tetrahydrofuran (THF), yielding ethylamine derivatives with ~61% efficiency . Hydrogenation using Pd/C catalysts under H2 atmosphere is also employed, though prolonged reaction times (e.g., 48 hours) are required to achieve 53% yield . For derivatives with aromatic substituents, refluxing with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in ethanol under inert gas (Ar) enables cyclization, but requires rigorous drying (Na2SO4) and column chromatography for purification . Purity (>95%) is highly dependent on solvent selection, catalyst loading, and post-reaction workup.

Which analytical techniques are critical for characterizing 5,6,7,8-tetrahydroisoquinoline derivatives, and how do they resolve structural ambiguities?

Basic
<sup>1</sup>H and <sup>13</sup>C NMR are indispensable for confirming regiochemistry and substituent positions, particularly distinguishing between C-1 and C-4 functionalization . HRMS (High-Resolution Mass Spectrometry) provides exact molecular weight validation, critical for detecting side products (e.g., incomplete reduction or over-alkylation) . For stereochemical analysis, X-ray crystallography or NOESY may be required, though these are not explicitly detailed in the provided evidence.

How can C-4 activation strategies expand the synthetic utility of 5,6,7,8-tetrahydroisoquinoline scaffolds?

Advanced
Traditional methods focus on C-1 modification, but C-4 activation via 1,3-[2H,4H]-isoquinolinedione intermediates enables novel functionalization. For example, reacting 1,3-[2H,4H]-isoquinolinedione with electrophiles under basic conditions introduces substituents at C-4, followed by reduction to yield tetrahydroisoquinolines. This two-step approach bypasses direct C-H activation challenges and broadens access to analogs with enhanced bioactivity .

What challenges arise during hydrogenation of the pyridine ring in isoquinoline derivatives, and how are they mitigated?

Advanced
Early methods faced regioselectivity issues , often reducing the pyridine ring preferentially over the benzene ring. However, substituent-directed hydrogenation (e.g., electron-donating groups on the benzene ring) can bias reduction toward the desired tetrahydroisoquinoline structure . Catalytic systems like Na-ethanol or Raney Ni under high-pressure H2 have shown improved selectivity, though yields remain moderate (~50–60%) .

How does charge delocalization in 5,6,7,8-THIQ derivatives influence their reactivity and biological interactions?

Advanced
Comparative studies using isoquinoline (ISQN) , 1,2,3,4-THIQ , and 5,6,7,8-THIQ reveal that 5,6,7,8-THIQ exhibits intermediate charge delocalization (vs. ISQN’s full delocalization). This partial delocalization enhances nucleophilicity at specific positions (e.g., C-1 or C-3), making it more reactive toward electrophilic agents in medicinal chemistry applications . Such properties may explain its role in modulating metabotropic glutamate receptors (mGluR3) .

What neuropharmacological applications are emerging for 5,6,7,8-tetrahydroisoquinoline derivatives?

Advanced
Derivatives like 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile act as positive allosteric modulators of mGluR3 , showing promise in Parkinson’s disease models by enhancing receptor signaling . Additionally, analogs such as higenamine and 1-MeTIQ demonstrate neuroprotective effects , potentially mitigating oxidative stress in neurodegenerative pathways .

How can researchers resolve contradictions in reported charge delocalization data for THIQ derivatives?

Advanced
Discrepancies in charge distribution (e.g., between computational models and experimental NMR shifts) may arise from solvent effects or protonation states . For example, in polar solvents, 5,6,7,8-THIQ’s lone pair on the nitrogen becomes more localized, altering reactivity. Validating computational predictions with solvent-dependent <sup>15</sup>N NMR or X-ray photoelectron spectroscopy (XPS) can reconcile such contradictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Reactant of Route 2
5,6,7,8-Tetrahydroisoquinoline-1,3-diol

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